molecular formula C9H7ClF2O B163183 (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one CAS No. 126917-43-9

(R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one

Cat. No. B163183
CAS RN: 126917-43-9
M. Wt: 204.6 g/mol
InChI Key: QDXQWKIKBKUTRB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one, also known as EFLEA, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. This compound is a chiral building block that has been used in the synthesis of a variety of pharmaceuticals and biologically active molecules. In

Mechanism of Action

The mechanism of action of (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds with proteins and other biomolecules, which may be responsible for its biological activity.
Biochemical and Physiological Effects:
(R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the replication of HIV-1 and hepatitis C virus in vitro. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one is its high enantiomeric purity, which is important for many scientific research applications. It is also a versatile building block that can be used in the synthesis of a variety of biologically active molecules. However, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has some limitations for lab experiments. It is a reactive compound that can form covalent bonds with proteins and other biomolecules, which can make it difficult to study its mechanism of action. In addition, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one is a toxic compound that requires careful handling and disposal.

Future Directions

There are many future directions for research on (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one. One area of interest is the development of new synthetic methodologies for the preparation of chiral compounds using (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one as a building block. Another area of interest is the study of its mechanism of action and the identification of its molecular targets. In addition, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one may have potential applications in the development of new antiviral and anticancer agents. Further research is needed to fully understand the potential of this compound for scientific research.
Conclusion:
In conclusion, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one is a chiral building block that has potential applications in scientific research. Its high enantiomeric purity and versatility make it a valuable tool for the synthesis of biologically active molecules. (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has been found to have a variety of biochemical and physiological effects, and may have potential applications in the development of new antiviral and anticancer agents. Further research is needed to fully understand the potential of this compound for scientific research.

Scientific Research Applications

(R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has been used in the synthesis of a variety of biologically active molecules, including antiviral and anticancer agents. It has also been used as a chiral building block in the synthesis of pharmaceuticals such as the antipsychotic drug lurasidone. In addition, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has been used in the development of new synthetic methodologies for the preparation of chiral compounds.

properties

CAS RN

126917-43-9

Product Name

(R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one

Molecular Formula

C9H7ClF2O

Molecular Weight

204.6 g/mol

IUPAC Name

(2R)-2-chloro-1-(2,4-difluorophenyl)propan-1-one

InChI

InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3/t5-/m1/s1

InChI Key

QDXQWKIKBKUTRB-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)C1=C(C=C(C=C1)F)F)Cl

SMILES

CC(C(=O)C1=C(C=C(C=C1)F)F)Cl

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into the solution of 1,3-Difluorobenzene in 1,2-dicholoroethane (DCE) was added anhydrous aluminium chloride (1.2 mol eqnt.) at 25-30° C. and stirred for 30 minutes. The reaction mixture was then cooled to 0° C. and (±)2-chloropropionyl chloride (1.1 molar equivalent), diluted in DCE, was then added into it over a period of 30-60 min keeping the reaction temperature below 20° C. After the addition was over, reaction mixture was stirred at room temperature for 5-7 hours. For workup, reaction mixture was diluted with DCE and poured into chilled aq. hydrochloric acid solution (5%). The mixture was extracted with DCE and the combined organic layer was washed with 5% aq. sodium bicarbonate solution and water. The solvent was evaporated off under reduced pressure to afford an oil.
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